
2-Bromo-5-chloropyridine
Overview
Description
Preparation Methods
Diazotization and Bromination of 2-Amino-5-chloropyridine
The most extensively documented synthesis of 2-bromo-5-chloropyridine involves the diazotization of 2-amino-5-chloropyridine followed by bromination. This method, reported by ChemicalBook, achieves a high yield of 93% under controlled conditions .
Reaction Protocol
The process begins with dissolving 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% hydrobromic acid (100 mL, 1.2 mol). Bromine (26 mL, 0.52 mol) is added dropwise while maintaining the temperature at 0–10°C. A solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 mL) is then introduced over 1 hour, followed by stirring for an additional 30 minutes. The reaction mixture is neutralized with aqueous sodium hydroxide (74.6 g, 1.86 mol) to precipitate the product, which is filtered, washed with ice-cold water, and dried to yield 35.6 g of this compound as a beige powder .
Key Reaction Parameters:
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Temperature : 0–10°C (prevents side reactions and decomposition).
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Stoichiometry : Excess bromine (2.6 eq) ensures complete diazotization and bromination.
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Workup : Neutralization with NaOH stabilizes the product and facilitates precipitation.
Mechanistic Insights
The reaction proceeds via in situ generation of a diazonium intermediate. The amino group of 2-amino-5-chloropyridine reacts with nitrous acid (from NaNO and HBr) to form a diazonium salt, which undergoes immediate bromine substitution at the ortho position relative to the chlorine atom. The regioselectivity is dictated by the electron-withdrawing effects of the chlorine substituent, which directs bromination to the 2-position .
Characterization Data
The product is confirmed by NMR and NMR spectroscopy:
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NMR (CDCl) : δ 7.44 (d, , H-3), 7.54 (dd, , H-4), 8.35 (d, , H-6) .
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NMR (CDCl) : δ 128.7 (C-3), 131.5 (C-4), 138.1 (C-5), 139.2 (C-2), 148.6 (C-6) .
Alternative Synthetic Strategies
While the diazotization-bromination method remains the gold standard, patents describing related halogenated pyridines suggest potential alternative routes.
Example Adaptation:
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Starting Material : 2,5-Dibromopyridine.
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Reagent : Lithium chloride (LiCl) in dimethylformamide (DMF).
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Conditions : 120°C, 24 hours (hypothetical).
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Challenge : Competing di-substitution or retention of both bromines.
One-Step Bromination-Chlorination
A one-step synthesis of 5-bromo-2-chloropyrimidine, reported in a recent patent, employs hydrobromic acid and phosphorus oxychloride . While this method targets a pyrimidine derivative, analogous conditions could be explored for pyridines. For example, brominating 2-chloropyridine using HBr/HO followed by chlorination with PCl might yield this compound. However, this remains speculative without experimental validation.
Comparative Analysis of Methods
The table below summarizes the efficacy, scalability, and limitations of the primary and hypothetical methods:
Industrial Manufacturing Considerations
The diazotization-bromination method is preferred for large-scale production due to its high yield and straightforward workup. Key industrial considerations include:
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Cost Efficiency : HBr and NaNO are inexpensive and widely available.
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Safety : Bromine is highly toxic; closed systems and rigorous temperature control are mandatory.
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Waste Management : Neutralization of excess HBr generates NaBr, which requires proper disposal .
A patent for 2-bromo-5-aldehyde pyridine highlights the importance of solvent selection (e.g., tetrahydrofuran) and inert atmospheres to prevent side reactions . These principles are transferable to this compound synthesis, emphasizing the need for moisture-free conditions during Grignard or halogen exchange reactions.
Chemical Reactions Analysis
Types of Reactions
AC-3174 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue within the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues within the peptide can be substituted to modify the activity or stability of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of AC-3174, as well as various substituted analogs designed to enhance its therapeutic properties .
Scientific Research Applications
AC-3174 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating glucose homeostasis and appetite.
Medicine: Explored as a therapeutic agent for diabetes mellitus type 2, obesity, and nonalcoholic steatohepatitis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
AC-3174 exerts its effects by binding to and activating the glucagon-like peptide-1 receptor. This activation leads to the stimulation of insulin secretion, inhibition of glucagon release, and slowing of gastric emptying. These actions collectively contribute to improved glucose homeostasis and reduced appetite . The molecular targets involved include the glucagon-like peptide-1 receptor and downstream signaling pathways such as cyclic adenosine monophosphate and protein kinase A .
Comparison with Similar Compounds
Similar Compounds
Exendin-4: The parent compound from which AC-3174 is derived.
Liraglutide: Another glucagon-like peptide-1 receptor agonist used for similar therapeutic purposes.
Semaglutide: A newer glucagon-like peptide-1 receptor agonist with enhanced stability and efficacy.
Uniqueness
AC-3174 is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic properties and receptor binding affinity. Compared to exendin-4, AC-3174 has been modified to improve its therapeutic profile, including enhanced stability and prolonged duration of action .
Biological Activity
2-Bromo-5-chloropyridine is a heterocyclic compound with the molecular formula CHBrClN and a molecular weight of 192.44 g/mol. It is known for its diverse biological activities, making it a compound of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its synthesis, toxicity, and potential therapeutic applications.
- CAS Number : 40473-01-6
- Molecular Weight : 192.44 g/mol
- Melting Point : 65.0 to 69.0 °C
- Solubility : Soluble in methanol
Synthesis
This compound can be synthesized from 2-amino-5-chloropyridine through various methods, including halogenation reactions. One common synthesis involves the reaction of bromine with 2-amino-5-chloropyridine in the presence of hydrogen bromide and sodium nitrite under controlled temperature conditions .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The compound was tested for its ability to inhibit biofilm formation and virulence factor production, showing promising results in reducing elastase and rhamnolipid production, which are critical for bacterial pathogenicity .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound were evaluated using mammalian cell lines. While acute toxicity was not classified as harmful by ingestion or skin contact, eye irritation was noted as a potential risk . Long-term exposure studies suggested no chronic health effects; however, caution is advised due to potential respiratory issues from high dust concentrations .
Structure-Activity Relationship (SAR)
The biological activity of halogenated pyridines, including this compound, is influenced by their electronic properties and steric factors. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate cell membranes and interact with biological targets effectively.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-5-chloropyridine, and how can reaction conditions be optimized to enhance purity?
Answer: Common synthetic methods include palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling with arylboronic acids. Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), base selection (K₂CO₃), and solvent systems (toluene/water mixtures) to achieve yields up to 44.9% . Purity is improved via recrystallization (ethanol solvent) or column chromatography (silica gel, hexane/ethyl acetate gradients). Trace impurities (e.g., dehalogenated byproducts) are monitored using GC-MS .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Pyridine ring protons resonate at δ 7.5–8.5 ppm; chlorine and bromine induce distinct splitting patterns.
- Mass spectrometry : EI-MS shows a molecular ion peak at m/z 192.44 [M⁺].
- Elemental analysis : Theoretical composition (C 31.12%, H 1.57%, Br 41.51%, Cl 18.42%, N 7.28%) verifies purity.
- Melting point determination : 65–69°C confirms consistency with literature .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Storage : Seal containers under nitrogen at 2–8°C, away from oxidizers.
- PPE : Nitrile gloves, goggles, and lab coats.
- Exposure response : Flush eyes with water for 15 minutes; use activated charcoal for accidental ingestion.
- Waste disposal : Halogenated waste streams compliant with EPA guidelines .
Advanced Research Questions
Q. How can unexpected regioselectivity in metal-catalyzed reactions involving this compound be systematically investigated?
Answer: In Pd/Cu-catalyzed arylboration, unexpected cine-substitution at C6 (vs. C5) was observed . To probe this:
- Use isotopic labeling (²H/¹³C) to track bond formation.
- Perform DFT calculations (B3LYP/6-31G*) to map transition-state energies.
- Screen ligands (XPhos, SPhos) or additives (CsF) to modulate electronic effects. Kinetic studies (e.g., variable-temperature NMR) further elucidate mechanistic pathways .
Q. What methodologies resolve contradictions between reported and observed solubility or reactivity data for this compound derivatives?
Answer:
- Reproducibility checks : Strictly control humidity (Karl Fischer titration) and solvent purity.
- Analytical cross-validation : Compare UV-Vis, ¹H NMR, and HPLC data for concentration consistency.
- Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous/organic mixtures. Conflicting data may arise from polymorphic forms, detectable via XRD .
Q. How can computational chemistry guide the design of substitution reactions at specific positions on this compound?
Answer:
- Molecular electrostatic potential (MEP) maps : Identify electron-deficient sites (C2-Br vs. C5-Cl) for nucleophilic attack.
- Hammett plots : Correlate substituent effects (σ values) with reaction rates using para-substituted arylboronic acids.
- TD-DFT : Predict UV spectral shifts for intermediates, aiding reaction monitoring .
Properties
IUPAC Name |
2-bromo-5-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-01-6 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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